molecular formula C11H18O2 B1617186 (1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid CAS No. 58096-29-0

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B1617186
CAS No.: 58096-29-0
M. Wt: 182.26 g/mol
InChI Key: YCJJWXPLEWSYFQ-JQCXWYLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[311]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as camphene.

    Oxidation: The precursor undergoes oxidation to introduce the carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. This allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, aldehydes

    Substitution: Acid chlorides, bromides

Scientific Research Applications

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the bicyclic structure provides stability and rigidity, which can enhance its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclic compound with a ketone functional group.

    Borneol: A bicyclic compound with an alcohol functional group.

    Isoborneol: An isomer of borneol with similar properties.

Uniqueness

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[311]heptane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group

Properties

IUPAC Name

(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-6-8(10(12)13)4-7-5-9(6)11(7,2)3/h6-9H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJJWXPLEWSYFQ-JQCXWYLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC1C2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137601
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid, 2,6,6-trimethyl-, [1R-(1α,2β,3α,5α)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58096-29-0
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid, 2,6,6-trimethyl-, [1R-(1α,2β,3α,5α)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58096-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R-(1alpha,2beta,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058096290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid, 2,6,6-trimethyl-, [1R-(1α,2β,3α,5α)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Reactant of Route 3
(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Reactant of Route 4
(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Reactant of Route 5
(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Reactant of Route 6
(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.